(4'-Chloro-[1,1'-biphenyl]-4-yl)methanol
Overview
Description
(4’-Chloro-[1,1’-biphenyl]-4-yl)methanol is an organic compound that belongs to the class of biphenyl derivatives It consists of a biphenyl core with a chlorine atom at the 4’ position and a methanol group at the 4 position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4’-Chloro-[1,1’-biphenyl]-4-yl)methanol typically involves the following steps:
Friedel-Crafts Acylation: The initial step involves the acylation of biphenyl with a chloroacetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Reduction: The resulting chloroacetophenone derivative is then reduced to the corresponding alcohol using a reducing agent like sodium borohydride or lithium aluminum hydride.
Industrial Production Methods: Industrial production of (4’-Chloro-[1,1’-biphenyl]-4-yl)methanol may involve large-scale batch or continuous processes, utilizing similar reaction conditions but optimized for efficiency and yield. The use of automated reactors and advanced purification techniques ensures high purity of the final product.
Types of Reactions:
Oxidation: (4’-Chloro-[1,1’-biphenyl]-4-yl)methanol can undergo oxidation reactions to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be further reduced to form the corresponding hydrocarbon.
Substitution: The chlorine atom in the biphenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Major Products:
Oxidation: Formation of (4’-Chloro-[1,1’-biphenyl]-4-yl)aldehyde or (4’-Chloro-[1,1’-biphenyl]-4-yl)carboxylic acid.
Reduction: Formation of (4’-Chloro-[1,1’-biphenyl]-4-yl)methane.
Substitution: Formation of various substituted biphenyl derivatives depending on the nucleophile used.
Scientific Research Applications
(4’-Chloro-[1,1’-biphenyl]-4-yl)methanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (4’-Chloro-[1,1’-biphenyl]-4-yl)methanol involves its interaction with specific molecular targets. The methanol group can participate in hydrogen bonding and other interactions with enzymes or receptors, while the biphenyl core provides structural stability and hydrophobic interactions. The chlorine atom can influence the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
(4’-Bromo-[1,1’-biphenyl]-4-yl)methanol: Similar structure but with a bromine atom instead of chlorine.
(4’-Methyl-[1,1’-biphenyl]-4-yl)methanol: Similar structure but with a methyl group instead of chlorine.
(4’-Nitro-[1,1’-biphenyl]-4-yl)methanol: Similar structure but with a nitro group instead of chlorine.
Uniqueness: (4’-Chloro-[1,1’-biphenyl]-4-yl)methanol is unique due to the presence of the chlorine atom, which can significantly influence its chemical reactivity and biological activity compared to its analogs. The chlorine atom can enhance the compound’s stability and modify its interaction with biological targets.
Properties
IUPAC Name |
[4-(4-chlorophenyl)phenyl]methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClO/c14-13-7-5-12(6-8-13)11-3-1-10(9-15)2-4-11/h1-8,15H,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKCQMBTWYIRYCY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CO)C2=CC=C(C=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70509530 | |
Record name | (4'-Chloro[1,1'-biphenyl]-4-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70509530 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22494-48-0 | |
Record name | (4'-Chloro[1,1'-biphenyl]-4-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70509530 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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